DAAO Inhibition Potency: Direct Comparison with L-Enantiomer
O-(2-Methoxyphenyl)-D-serine demonstrates a significantly higher potency for human D-amino acid oxidase (DAAO) compared to its L-enantiomer. In assays using recombinant human DAAO and D-serine as a substrate, the D-isomer exhibits a Ki of 9.92 μM, whereas the L-isomer shows an IC50 of 253 μM under comparable conditions [1]. This represents a >25-fold difference in inhibitory activity, establishing the critical role of the D-configuration for effective enzyme engagement.
| Evidence Dimension | Inhibition potency (Ki or IC50) for human DAAO |
|---|---|
| Target Compound Data | Ki = 9.92 μM (9,920 nM) |
| Comparator Or Baseline | O-(2-Methoxyphenyl)-L-serine: IC50 = 253 μM (253,000 nM) |
| Quantified Difference | ~25.5-fold more potent (based on target Ki vs. comparator IC50) |
| Conditions | Recombinant human DAAO, D-serine as substrate; D-isomer assayed by Lineweaver-Burk plot; L-isomer assayed by colorimetric assay |
Why This Matters
This stereochemical specificity is critical for applications where selective DAAO inhibition is desired, avoiding confounding off-target effects associated with the L-isomer.
- [1] BindingDB BDBM50427206 (CHEMBL2324852) and BDBM50427208 (CHEMBL554820). Affinity data for O-(2-Methoxyphenyl)-D-serine and O-(2-Methoxyphenyl)-L-serine against human D-amino-acid oxidase. View Source
